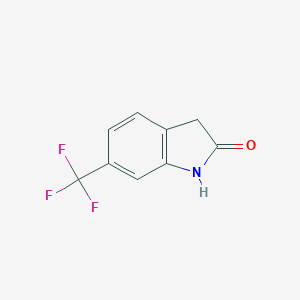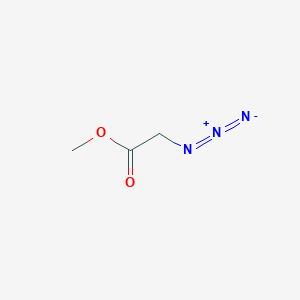
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a xanthone derivative known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzoyl group at the 8th position, hydroxyl groups at the 5th and 7th positions, and two methyl groups at the 2nd position of the chromane ring. It is commonly found in the herbs of Garcinia cowa .
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry and as a precursor for the synthesis of other xanthone derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dihydroxy-2,2-dimethylchromane with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain high-purity this compound .
Types of Reactions:
Oxidation: The hydroxyl groups at the 5th and 7th positions can undergo oxidation to form quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 8-hydroxy-5,7-dihydroxy-2,2-dimethylchromane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The biological effects of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane are primarily attributed to its ability to modulate various molecular targets and pathways. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- 3-Prenyl-2,4,6-trihydroxybenzophenone
- 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone
Comparison: 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antioxidant activity and a broader spectrum of biological effects, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRIDQYHRTGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
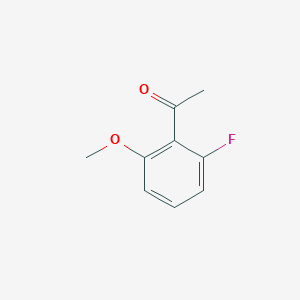
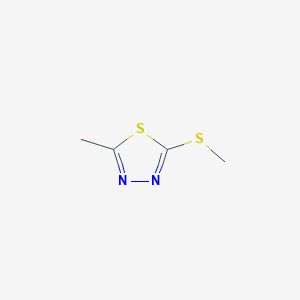
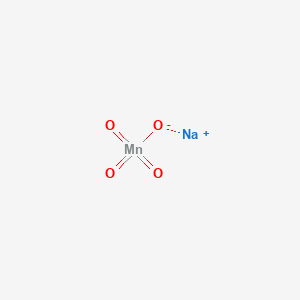
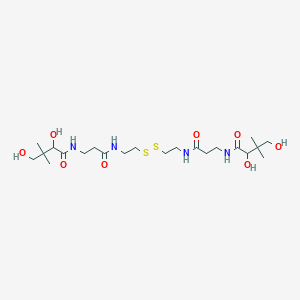

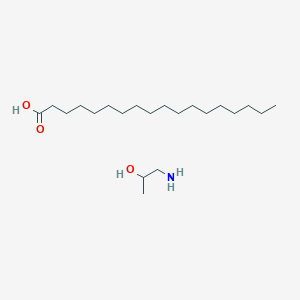
![6,7-Dihydro-4-benzo[b]thiophenone](/img/structure/B155543.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
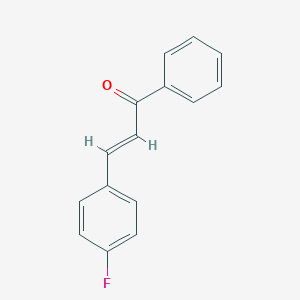

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
